B613270 2-amino-3-(3-cyanophenyl)propanoic Acid CAS No. 63999-80-4

2-amino-3-(3-cyanophenyl)propanoic Acid

Cat. No.: B613270
CAS No.: 63999-80-4
M. Wt: 190.2
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Description

2-Amino-3-(3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of phenylalanine, where the phenyl group is substituted with a cyano group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-cyanophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-cyanobenzaldehyde.

    Aldol Condensation: The 3-cyanobenzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding β-amino acid using a reducing agent such as sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the nitrile group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: 3-Nitrophenylalanine

    Reduction: 3-Aminophenylalanine

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-(3-cyanophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-cyanophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The cyano group can interact with active sites of enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylalanine: Similar structure but lacks the amino group at the α-position.

    3-Aminophenylalanine: Similar structure but lacks the cyano group at the meta position.

    Phenylalanine: The parent compound without any substitutions on the phenyl ring.

Uniqueness

2-Amino-3-(3-cyanophenyl)propanoic acid is unique due to the presence of both the amino and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63999-80-4
Record name 2-Amino-3-(3-cyano-phenyl)-propionic acid
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